![molecular formula C18H27F3N4 B12528803 Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- CAS No. 821777-15-5](/img/structure/B12528803.png)
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzonitrile core substituted with dimethylamino and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzonitrile derivative is reacted with a dimethylamino propylamine in the presence of a suitable catalyst. The trifluoromethyl group can be introduced via a radical trifluoromethylation process, which often requires specific reagents like trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism by which Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-(dimethylamino)-: A simpler analog with only one dimethylamino group.
4-Amino-2-(trifluoromethyl)benzonitrile: Contains an amino group instead of the dimethylamino propylamine groups.
Uniqueness
Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and bis(dimethylamino)propyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
821777-15-5 |
|---|---|
Fórmula molecular |
C18H27F3N4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C18H27F3N4/c1-23(2)9-5-11-25(12-6-10-24(3)4)16-8-7-15(14-22)17(13-16)18(19,20)21/h7-8,13H,5-6,9-12H2,1-4H3 |
Clave InChI |
DEYDXSGQLHERFP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN(CCCN(C)C)C1=CC(=C(C=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
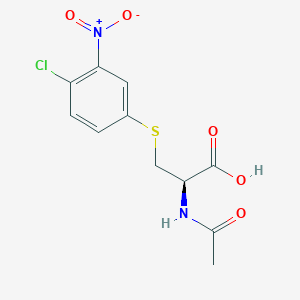
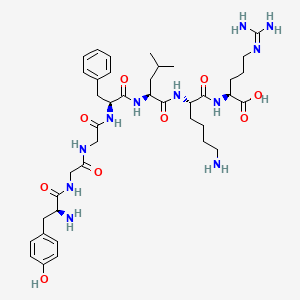
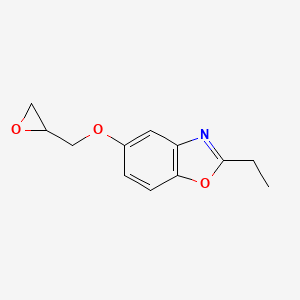
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
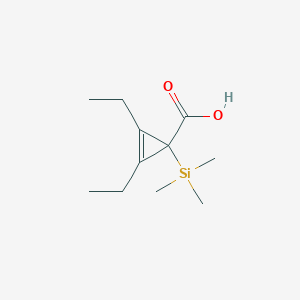

![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
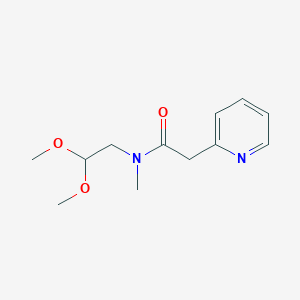
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
